molecular formula C8H15ClN2O B1373179 3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1334003-85-8

3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Cat. No. B1373179
M. Wt: 190.67 g/mol
InChI Key: BADFFNNCBQFSCH-UHFFFAOYSA-N
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Description

“3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H14N2O.ClH . It has a molecular weight of 190.67 .


Molecular Structure Analysis

The InChI code for “3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride” is 1S/C8H14N2O.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H2,10,11);1H . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a powder with a normal shipping temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Stereostructure

  • A study describes the synthesis and stereostructure of related compounds such as 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers. These were prepared through stereoselective functionalization and their structures were confirmed using various spectroscopic techniques (Palkó, Sándor, Sohár, & Fülöp, 2005).

Transport Applications

  • Another research compared isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with the subject compound in terms of specificity to certain cellular transport systems. This study highlighted the compound's reactivity with the Na+-independent amino acid transport system (Christensen et al., 1983).

Reactions with Levulinic Acid

  • The reactions of the compound with levulinic acid to yield various complex structures were also investigated, demonstrating its potential in creating diverse chemical structures (Stájer, Szabó, Csámpai, & Sohár, 2004).

Structural Analysis

  • A study conducted structural analysis of a 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid variant as a γ-turn mimic, demonstrating its potential in mimicking specific structural elements in peptides (Park et al., 2008).

Hypotensive and Bradycardiac Activities

  • N-substituted bicyclic amino acid derivatives, including variants of the subject compound, showed notable hypotensive and bradycardiac activities in animal models, suggesting potential biomedical applications (Ranise et al., 1982).

Mechanism of Catalysis

  • The compound's role in the mechanism of catalysis, specifically in the hydrolysis of an amide, was explored, offering insights into biochemical processes (Morris & Page, 1980).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-aminobicyclo[2.2.1]heptane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFFNNCBQFSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 6
3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride

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